1-(2,2-dimethylpropanoyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide
Overview
Description
1-(2,2-dimethylpropanoyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H25N3O4S and its molecular weight is 367.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-(aminosulfonyl)phenyl]-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide is 367.15657746 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Topoisomerase II Poison in Cancer Research
A study on the amsacrine analogue CI-921, related to N-[4-(aminosulfonyl)phenyl]-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide, highlights its role as a topoisomerase II poison with significant antitumor activity. This compound was tested in a phase II study on patients with non-small cell lung cancer (NSCLC), showcasing potential for further testing in tumor types using multiple daily schedules due to its experimental antitumor efficacy (Harvey et al., 1991).
Metabolism and Disposition in Human Studies
Another research application involves the detailed study of the disposition and metabolism of compounds structurally related to N-[4-(aminosulfonyl)phenyl]-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide. For instance, the study of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, in humans provided insights into its elimination, which occurs mainly via feces, and its extensive metabolism, demonstrating the compound's pharmacokinetic properties (Renzulli et al., 2011).
Exposure to Carcinogenic Compounds
Research on human exposure to carcinogenic heterocyclic amines and their mutational fingerprints in experimental animals has also been conducted. This study provides valuable information on the presence and intake of carcinogenic compounds in humans, contributing to the understanding of potential risks associated with exposure to such chemicals (Nagao et al., 1996).
HIV-1 Protease Inhibitor Metabolism
The metabolism of L-735,524, a potent HIV-1 protease inhibitor, in human urine has been explored, identifying significant metabolites and providing insights into the drug's metabolic pathways. This research is crucial for understanding how HIV-1 protease inhibitors are processed in the body and for optimizing their therapeutic efficacy (Balani et al., 1995).
Properties
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-17(2,3)16(22)20-10-8-12(9-11-20)15(21)19-13-4-6-14(7-5-13)25(18,23)24/h4-7,12H,8-11H2,1-3H3,(H,19,21)(H2,18,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUXTTMFSGTQBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.